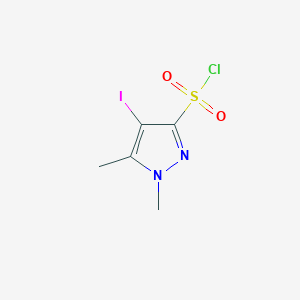
Betaine Methyl Ester Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betaine Methyl Ester Chloride is an organic compound derived from betaine, a naturally occurring substance found in various plants and animals. It is a quaternary ammonium salt with a methyl ester functional group. This compound is known for its zwitterionic nature, meaning it has both positive and negative charges within the same molecule, which contributes to its high solubility in water and its role as an osmoprotectant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Betaine Methyl Ester Chloride can be synthesized through the esterification of betaine hydrochloride with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to achieve a high conversion rate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where betaine hydrochloride is reacted with methanol in the presence of a catalyst. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Betaine Methyl Ester Chloride undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of betaine hydrochloride.
Hydrolysis: It can be hydrolyzed back to betaine hydrochloride and methanol under acidic or basic conditions.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Common Reagents and Conditions:
Esterification: Methanol and sulfuric acid as a catalyst.
Hydrolysis: Water and either an acid or a base.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Hydrolysis: Betaine hydrochloride and methanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Aplicaciones Científicas De Investigación
Betaine Methyl Ester Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other betaine derivatives.
Biology: It serves as an osmoprotectant, helping cells to maintain osmotic balance under stress conditions.
Medicine: It is studied for its potential therapeutic effects, including its role in reducing homocysteine levels in the blood.
Industry: It is used in the production of surfactants, detergents, and personal care products due to its amphiphilic nature
Mecanismo De Acción
Betaine Methyl Ester Chloride exerts its effects primarily through its role as an osmoprotectant and a methyl donor. It helps stabilize proteins and cellular structures by interacting with water molecules. As a methyl donor, it participates in methylation reactions, which are crucial for various metabolic processes. The compound’s ability to donate methyl groups is facilitated by the enzyme betaine-homocysteine methyltransferase, which converts homocysteine to methionine .
Comparación Con Compuestos Similares
Betaine Hydrochloride: Similar in structure but lacks the ester group.
Trimethylglycine: Another name for betaine, which is the parent compound of Betaine Methyl Ester Chloride.
Glycine Betaine: A naturally occurring form of betaine found in plants.
Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound, betaine. This ester group allows it to participate in esterification and hydrolysis reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H14ClNO2 |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
(2-methoxy-2-oxoethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H14NO2.ClH/c1-7(2,3)5-6(8)9-4;/h5H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
OSLWYMJLUIYBIG-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC(=O)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)





![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)







